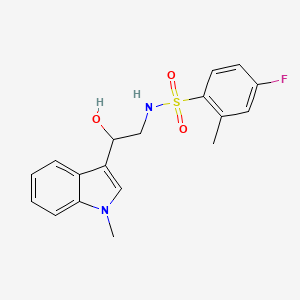
1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is an intriguing synthetic compound. It features a tetrahydroquinazolinone core—a structure known for its biological activity, making it an important candidate for pharmaceutical and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes One common method involves the reaction of 2-aminobenzamide with cyclohexanone to form the quinazolinone ring
Industrial Production Methods: Scaling up for industrial production would necessitate optimizing these reactions for yield, safety, and cost-effectiveness. Typically, such synthesis would involve multi-step reactions in controlled environments, with intermediate purifications to ensure high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: It can undergo oxidation reactions, especially at the hydroxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The quinazolinone core may be susceptible to reduction, altering the aromaticity and leading to varied hydrogenated products.
Substitution: The thioether group can participate in nucleophilic substitution reactions, potentially swapping the methylbenzyl group with other alkyl or aryl groups.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) are frequently used. Reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products: Depending on the reaction type, the products can range from oxidized or reduced derivatives to substituted analogs, each with potential unique biological properties.
科学的研究の応用
Chemistry: In synthetic chemistry, it serves as a precursor for designing new heterocyclic compounds. Its versatile functional groups allow chemists to explore novel chemical spaces.
Biology and Medicine: In biological research, this compound’s derivatives could exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers often explore its structure-activity relationships to develop new therapeutic agents.
Industry: In the pharmaceutical industry, it’s a starting point for synthesizing more complex molecules. Its stability and reactivity make it a valuable scaffold in drug discovery.
作用機序
The precise mechanism by which this compound exerts its biological effects varies depending on the target application. Generally, its activity is linked to the interaction of the quinazolinone core with specific enzymes or receptors, modulating their function and affecting cellular pathways.
Molecular Targets and Pathways: Potential molecular targets include kinases, proteases, and other regulatory proteins. By binding to these targets, the compound can inhibit or activate signaling pathways, influencing cellular processes like apoptosis, proliferation, and inflammation.
類似化合物との比較
Similar Compounds: Compounds like 2-aminobenzamide derivatives, tetrahydroquinoline, and benzylthio derivatives share structural similarities. the unique combination of functional groups in 1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one differentiates it by offering distinct chemical properties and biological activities.
Uniqueness: Its combination of hydroxypropyl and methylbenzylthio groups offers a unique chemical landscape, enhancing its reactivity and potential for diverse applications. Compared to other quinazolinone derivatives, it exhibits a broader range of pharmacological activities and chemical versatility.
There you have it—a comprehensive look into the world of this compound. Dive into any more specifics you'd like to explore!
特性
IUPAC Name |
1-(3-hydroxypropyl)-4-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-7-9-15(10-8-14)13-24-18-16-5-2-3-6-17(16)21(11-4-12-22)19(23)20-18/h7-10,22H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFJHNKNSNATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole](/img/structure/B2644519.png)
![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one](/img/structure/B2644521.png)



![7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644531.png)



![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2644538.png)
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)
![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)
